3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(19-11-12-5-3-4-9-18-12)8-10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-7,9H,8,10-11H2,(H,19,22)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKGBHPEJQEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Aryl-N′-Pyridyl Ureas
The quinazoline-2,4-dione moiety is typically constructed via cyclocondensation reactions. A 2023 study demonstrated that anthranilic acid esters react with N-pyridyl ureas in dimethylformamide (DMF) at 120°C to form 3-pyridyl-substituted quinazoline-2,4-diones. For instance, ethyl anthranilate and 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea undergo sequential urea formation and cyclization to yield the quinazoline core in 51% isolated yield. Electron-donating and withdrawing substituents on the anthranilic ester are tolerated, with yields ranging from 47% to 89% under optimized conditions.
Meyer-Wagner Cyclization
Classical approaches involve the cyclization of acylated anthranilic acids. Heating anthranilic acid derivatives with urea or thiourea in acidic media facilitates the formation of 3,4-dihydroquinazolin-2(1H)-ones, which are subsequently oxidized to the dione. For example, Postovskii et al. isolated o-ureidobenzylidene urea intermediates, which cyclize under hydrochloric acid treatment to yield 2(1H)-quinazolinones. This method, while reliable, often requires harsh conditions and yields sensitive to substituent effects.
Propanamide Side-Chain Introduction
Pd-Catalyzed C-C Coupling
The propanamide side chain is introduced via palladium-catalyzed coupling reactions. A patent (WO2014106800A2) outlines the use of Pd(OAc)₂, Pd(PPh₃)₂Cl₂, or Pd₂(dba)₃ in polar solvents (DMF, ACN, THF) with organic bases (TEA, DIPEA) at 100–130°C. For instance, intermediate J (a quinazoline precursor) reacts with R-amine derivatives in the presence of triphenylphosphine to form coupled products, which are deprotected to yield target compounds. This method achieves moderate yields (38–61%) after column chromatography purification.
Amide Bond Formation
Direct amidation of carboxylic acid derivatives with pyridin-2-ylmethylamine represents a straightforward approach. The Danida protocol describes activating the carboxylic acid (e.g., using acetic anhydride) followed by coupling with the amine in acetonitrile or ethyl acetate. Post-reaction workup involves extraction with sodium bicarbonate and drying over magnesium sulfate. While efficient, this method risks racemization and requires careful control of stoichiometry.
Functionalization with Pyridin-2-ylmethyl Group
Reductive Amination
The pyridin-2-ylmethyl group is introduced via reductive amination of pyridine-2-carbaldehyde with propanamide intermediates. A scalable procedure involves hydrogenation over palladium catalysts in methanol/tetrahydrofuran mixtures, achieving quantitative conversion. Alternatively, sodium cyanoborohydride in acetonitrile at pH 5–6 selectively reduces the imine intermediate without affecting the quinazoline-dione core.
Nucleophilic Substitution
Alkylation of amine intermediates with 2-(bromomethyl)pyridine in DMF or DMSO at 60–80°C provides direct access to the target compound. The reaction is typically complete within 12 hours, with purification via silica gel chromatography (30% ethyl acetate/hexane). Competing elimination reactions are mitigated by using excess K₂CO₃ as a base.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Recent advancements enable a one-pot synthesis starting from anthranilic acid esters. N-Pyridyl urea formation, cyclocondensation, and side-chain amidation are performed sequentially in DMF, eliminating intermediate isolation steps. This approach reduces purification losses and improves overall yields (up to 56% for thienopyrimidine analogues).
Scale-Up Considerations
Large-scale synthesis (≥10 mmol) of analogous compounds has been demonstrated using reflux conditions in n-butanol or propionitrile, with catalysts recyclable for up to three batches without significant yield drop. Critical parameters include strict temperature control (110–130°C) and inert atmosphere maintenance to prevent oxidation.
Analytical and Purification Strategies
Chromatographic Purification
Silica gel chromatography (100–200 mesh) with ethyl acetate/hexane gradients (10–50%) remains the standard for isolating pure products. Reverse-phase HPLC (C18 column, 40% methanol/water) is employed for final polishing, particularly for compounds with polar substituents.
Spectroscopic Characterization
1H and 13C NMR confirm regiochemistry, while single-crystal X-ray diffraction (as reported for compound 3a ) unambiguously establishes the quinazoline-dione structure. High-resolution mass spectrometry (HRMS) verifies molecular formula integrity.
Comparative Data on Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the side chains are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, potassium carbonate
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce derivatives with hydroxyl or amine groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Quinazolinone derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown potential as an inhibitor of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
-
Anticonvulsant Properties
- Similar compounds in the quinazolinone family have demonstrated anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications at the quinazolinone core can enhance activity against seizures, making this compound a candidate for further investigation in epilepsy treatment.
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound in developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including the target compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values suggesting a promising therapeutic index.
Case Study 2: Anticonvulsant Activity
In a preclinical study, derivatives of the quinazolinone scaffold were tested in rodent models for their anticonvulsant properties. The results showed that certain modifications led to enhanced efficacy in reducing seizure frequency and severity, positioning the compound as a viable candidate for further development.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can be influenced by several factors:
- Substituents on the Quinazolinone Ring : Variations can significantly affect potency and selectivity.
- Pyridine Moiety : The presence of the pyridine group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The target compound shares a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core with analogs listed in and . Key differences lie in the substituents and linker chains, which influence physical properties and bioactivity.
Table 1: Comparison of Physical Properties
Key Observations :
- Melting Points : Bromophenyl or fluorophenyl substituents (e.g., 3e, 3k, 3l) exhibit higher melting points (261–274°C), likely due to increased molecular rigidity and intermolecular interactions .
- Linker Length : Compounds in with pentanamide or hexanamide linkers (5–6 carbons) show lower yields (20–35%) compared to shorter-chain analogs, possibly due to synthetic complexity .
- Pyridine vs. Benzene : The target compound’s pyridin-2-ylmethyl group may improve solubility over purely aromatic substituents (e.g., bromophenyl in 3e) but could reduce thermal stability.
Biological Activity
The compound 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS No. 82603-63-2) belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazoline core with a pyridine substituent. The molecular formula is , and it has a molecular weight of 234.21 g/mol. The presence of the dioxo group enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.21 g/mol |
| CAS Number | 82603-63-2 |
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for creating complex molecules from simpler precursors. Various synthetic pathways have been explored to optimize yields and purity while minimizing environmental impact.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including our compound of interest. For instance, molecular docking studies have indicated that these compounds can effectively bind to specific targets involved in cancer progression. One study reported that derivatives similar to the compound showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the quinazoline structure can enhance anticancer efficacy .
Antimicrobial Activity
Quinazoline derivatives are also being investigated for their antimicrobial activity . In vitro assays have demonstrated that certain derivatives exhibit potent antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines or modulate pathways associated with inflammation .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the anticancer activity of a series of quinazoline derivatives, including those related to our compound. The results showed that certain structural modifications significantly increased cytotoxicity against human cancer cell lines, particularly breast and colon cancers . -
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial effects of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications led to enhanced activity against resistant strains, indicating a promising avenue for developing new antibiotics .
Q & A
Q. Basic Research Focus
- LogP Determination :
- Solubility : Use pH-dependent solubility assays (e.g., phosphate buffer systems) and correlate with calculated pKa values (e.g., 9.76 for protonation sites) .
What strategies are employed to resolve contradictions in observed bioactivity data across different in vitro assays?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Methodological solutions include:
- Standardized Assay Protocols : Uniform cell viability assays (e.g., MTT) and consistent ATP levels .
- Control Experiments : Use of reference compounds (e.g., kinase inhibitors) to validate assay sensitivity .
- Molecular Docking : Predict binding modes to explain variations in IC values across enzyme isoforms .
What advanced computational models are used to predict the binding affinity of this compound with target enzymes?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability and binding energy .
- Docking Software (AutoDock Vina) : Predict binding poses and affinity scores for quinazolinone derivatives with kinase domains .
- Free Energy Perturbation (FEP) : Quantify ΔG changes for mutations in enzyme active sites .
How do researchers design stability studies under varying pH and temperature conditions for this compound?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–60°C) conditions .
- Analytical Monitoring : HPLC tracks degradation products (e.g., hydrolyzed amide bonds or oxidized quinazolinone rings) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
How can researchers address challenges in achieving enantiomeric purity during synthesis?
Q. Advanced Research Focus
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) via Cotton effects in the 200–300 nm range .
What methodologies are recommended for studying the compound’s interactions with serum proteins in pharmacokinetic assays?
Q. Advanced Research Focus
- Equilibrium Dialysis : Measure protein binding by quantifying free vs. albumin-bound compound .
- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (k, k) with immobilized proteins .
- Molecular Modeling : Predict binding sites on human serum albumin (HSA) using docking simulations .
How can researchers mitigate off-target effects in cellular assays while evaluating this compound’s bioactivity?
Q. Advanced Research Focus
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- CRISPR Knockout Models : Use gene-edited cell lines to confirm target-specific effects .
- Metabolomic Analysis : LC-MS/MS detects downstream metabolic changes linked to off-target pathways .
What experimental frameworks are used to correlate in vitro potency with in vivo efficacy for this compound?
Q. Advanced Research Focus
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentrations (C, AUC) to tumor growth inhibition in xenograft models .
- Microdosing Studies : Radiolabeled compound (e.g., C) tracks biodistribution and target engagement .
- Dose-Response Curves : Compare IC (in vitro) with ED (in vivo) to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
